N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide is a complex organic compound with a molecular formula of C29H22N2O4 and a molecular weight of 462.51 g/mol This compound is known for its unique structural features, which include a benzyloxy group attached to a phenyl ring and an isoindoline-1,3-dione moiety linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the Isoindoline-1,3-dione Intermediate: Phthalic anhydride reacts with ammonia to produce isoindoline-1,3-dione.
Coupling Reaction: The final step involves the coupling of 4-(benzyloxy)benzaldehyde with isoindoline-1,3-dione in the presence of a suitable catalyst and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Isoindoline derivatives.
Substitution: Nitro and halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylacetamide
- N-(4-bromophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylacetamide
- N-(3-fluorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylacetamide
Uniqueness
N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide is unique due to its benzyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20N2O4/c1-17(27)25(16-26-23(28)21-9-5-6-10-22(21)24(26)29)19-11-13-20(14-12-19)30-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI Key |
UXYBNNIGNDZPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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